Phillyrin

Description

Phillyrin has been reported in Bupleurum wenchuanense, Osmanthus fragrans, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

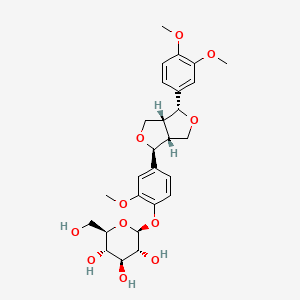

(2S,3R,4S,5S,6R)-2-[4-[(3R,3aR,6S,6aR)-3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O11/c1-32-17-6-4-13(8-19(17)33-2)25-15-11-36-26(16(15)12-35-25)14-5-7-18(20(9-14)34-3)37-27-24(31)23(30)22(29)21(10-28)38-27/h4-9,15-16,21-31H,10-12H2,1-3H3/t15-,16-,21+,22+,23-,24+,25-,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFCKOBAHMGTMW-LGQRSHAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197589 | |

| Record name | Phillyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-41-2 | |

| Record name | Phillyrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phillyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phillyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHILLYRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VE9P4964MG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phillyrin: A Technical Guide to Natural Sources, Biosynthesis, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phillyrin, a furofuran lignan glycoside, is a prominent bioactive compound primarily isolated from plants of the Forsythia genus. Recognized for its significant pharmacological properties, including anti-inflammatory, antioxidant, antiviral, and neuroprotective effects, this compound is a molecule of substantial interest in drug discovery and development. This technical guide provides a comprehensive overview of its natural distribution, detailing its concentration across various plant species and tissues. Furthermore, it outlines the key steps in its biosynthesis via the phenylpropanoid pathway. Detailed protocols for its extraction, isolation, and analytical quantification are provided to support research and development efforts. Finally, this guide elucidates a primary mechanism of its anti-inflammatory action through the modulation of the Toll-like Receptor 4 (TLR4) mediated NF-κB and MAPK signaling pathways.

Natural Sources and Distribution

This compound is predominantly found in the plant genus Forsythia (family Oleaceae), which includes about 11 species native to Eastern Asia and one to Southeastern Europe.[1] The most significant and commercially utilized source is Forsythia suspensa (Thunb.) Vahl, a traditional herb in Chinese medicine where its fruit is known as 'Lian-Qiao'.[2][3] this compound serves as a key phytochemical marker for the quality assessment of Forsythiae Fructus in the Chinese Pharmacopoeia.[2][3]

While the fruit is the traditionally medicinal part, research indicates that other parts of the F. suspensa plant contain significantly higher concentrations of this compound, making them more valuable sources for extraction. The content varies based on the plant part and the maturity of the fruit.

Distribution within Forsythia suspensa

Quantitative analyses reveal a distinct distribution pattern of this compound within the Forsythia suspensa plant. The leaves consistently show the highest concentration, followed by the stems and roots, with the lowest concentrations found in the fruits. Among the fruits, the unripe green fruit ("Qing qiao") contains a significantly higher this compound content than the ripe, yellow fruit ("Lao qiao").

Table 1: Comparative Concentration of this compound in Forsythia suspensa

| Plant Part | Reported Concentration (% dry weight) | Reference |

|---|---|---|

| Leaves | 2.60% - 5.49% | |

| Stems & Roots | Higher than fruit | |

| Unripe Fruit (Qing qiao) | 0.91% |

| Ripe Fruit (Lao qiao) | 0.17% | |

Occurrence in Other Species

While Forsythia is the principal source, this compound has also been identified in other genera within the Oleaceae family, albeit typically in lower concentrations.

Table 2: this compound Presence in Other Plant Species

| Species | Family | Reference |

|---|---|---|

| Osmanthus fragrans (Thunb.) Lour. | Oleaceae |

| Osmanthus heterophyllus (G. Don) P.S. Green | Oleaceae | |

Biosynthesis of this compound

The biosynthesis of this compound originates from the phenylpropanoid pathway, a central metabolic route in plants responsible for the production of a wide array of phenolic compounds. The process can be summarized in three main stages:

-

Precursor Synthesis: The pathway begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic steps into p-coumaroyl-CoA. This intermediate is then transformed into coniferyl alcohol, the direct monomeric precursor for lignan synthesis.

-

Lignan Formation: Two molecules of coniferyl alcohol undergo oxidative coupling to form pinoresinol. This is followed by stereoselective reduction steps to yield lariciresinol and then secoisolariciresinol. Subsequent intramolecular cyclization leads to the formation of matairesinol, which is then oxidized to produce phillygenin, the aglycone of this compound.

-

Glycosylation: In the final step, a glucose molecule is attached to the phillygenin backbone by a glycosyltransferase enzyme, yielding the final this compound molecule.

Experimental Protocols

Extraction and Isolation

The following protocols describe common laboratory methods for the extraction and subsequent purification of this compound from Forsythia suspensa leaves, which have the highest concentration.

Protocol 3.1.1: Ultrasound-Assisted Solvent Extraction

This method utilizes ultrasonic waves to accelerate the extraction of this compound into a solvent.

-

Preparation: Dry Forsythia suspensa leaves at 60°C and grind into a fine powder (approx. 40-60 mesh).

-

Extraction:

-

Weigh 1.0 g of the dried powder and place it in a flask.

-

Add 10 mL of 20% methanol-water solution (v/v).

-

Place the flask in an ultrasonic bath.

-

Perform sonication for 60 minutes at a controlled temperature of 60°C.

-

-

Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 3.1.2: High-Speed Counter-Current Chromatography (HSCCC) Purification

This protocol is effective for purifying this compound from the crude extract on a preparative scale.

-

Solvent System Preparation:

-

Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-ethanol-water at a volume ratio of 1:9:1:9.

-

Thoroughly mix the solvents in a separatory funnel and allow them to equilibrate at room temperature.

-

Separate the upper (stationary phase) and lower (mobile phase) layers just before use.

-

-

HSCCC Operation:

-

Fill the multilayer coil column entirely with the upper stationary phase.

-

Rotate the column at a speed of 800-900 rpm.

-

Pump the lower mobile phase into the column at a flow rate of 1.5-2.0 mL/min.

-

-

Sample Injection:

-

Dissolve 500 mg of the crude extract in 10 mL of the biphasic solvent mixture (5 mL of each phase).

-

Once hydrodynamic equilibrium is established (indicated by the mobile phase front emerging from the column outlet), inject the sample solution into the column.

-

-

Fraction Collection:

-

Continuously monitor the effluent from the column outlet with a UV detector at 277-280 nm.

-

Collect fractions based on the elution profile. This compound typically elutes as a major peak.

-

-

Purity Analysis: Analyze the collected fractions containing the target peak by HPLC (as described in Protocol 3.2) to confirm purity. Fractions with purity >98% can be pooled and lyophilized.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method for the quantification of this compound.

Protocol 3.2.1: HPLC Method for this compound Quantification

-

Standard Preparation: Prepare a stock solution of purified this compound standard (e.g., 1 mg/mL) in methanol. Create a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serial dilution.

-

Sample Preparation: Accurately weigh the crude extract or plant powder and dissolve/extract it in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions: The following table outlines typical HPLC parameters.

Table 3: HPLC Method Parameters for this compound Quantification

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic: Methanol:Water (78:22, v/v)Gradient: Acetonitrile (B) and Water with 0.1% Acetic Acid (A). Example Gradient: 0-30 min, 10-25% B; 30-45 min, 25-75% B. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 28-35°C |

| Detection Wavelength | 272-280 nm |

| Injection Volume | 10-20 µL |

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Pharmacological Signaling Pathways

This compound's potent anti-inflammatory effects are largely attributed to its ability to suppress the activation of key inflammatory signaling pathways, particularly the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways.

A common mechanism involves the inhibition of Toll-like Receptor 4 (TLR4) signaling, which is often initiated by inflammatory stimuli like lipopolysaccharide (LPS).

-

Inhibition of Upstream Signaling: this compound can downregulate the expression of TLR4. When an agonist like LPS binds to TLR4, it typically recruits adaptor proteins such as MyD88 and TRAF6. This compound interferes with this cascade.

-

Suppression of NF-κB Activation: The TLR4 cascade leads to the activation of the IKK complex, which phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, releasing the NF-κB (p65/p50) dimer. This compound inhibits the phosphorylation of IκBα, preventing its degradation and keeping NF-κB sequestered in the cytoplasm.

-

Inhibition of MAPK Pathway: Simultaneously, the upstream signaling activates the MAPK pathway (including p38, JNK, and ERK). This compound has been shown to reduce the phosphorylation, and thus the activation, of these kinases.

-

Downregulation of Pro-inflammatory Mediators: By inhibiting the translocation of NF-κB to the nucleus and suppressing MAPK activation, this compound prevents the transcription and subsequent production of numerous pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes (e.g., iNOS, COX-2).

References

Pharmacological Profile of Phillyrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phillyrin, a lignan glycoside extracted from Forsythia suspensa, has demonstrated a wide spectrum of pharmacological activities, positioning it as a compound of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its pharmacokinetics, pharmacodynamics, and key signaling pathways. This document is intended to serve as a resource for researchers and professionals in drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation into the therapeutic potential of this compound.

Introduction

This compound (C₂₇H₃₄O₁₁) is a prominent bioactive constituent of Forsythia suspensa (Thunb.) Vahl, a plant with a long history of use in traditional medicine for its anti-inflammatory and detoxifying properties. Modern pharmacological studies have begun to elucidate the scientific basis for these effects, revealing that this compound possesses a diverse range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, antiviral, and metabolic regulatory effects. Its multifaceted mechanism of action involves the modulation of several key intracellular signaling pathways, making it a promising candidate for the treatment of a variety of diseases.

Pharmacokinetics and Metabolism

The therapeutic efficacy of this compound is underpinned by its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME).

Absorption and Distribution

Following administration, this compound is absorbed and distributed to various tissues. In rats, the plasma protein binding rate of this compound is approximately 60%.[1] It is widely distributed to organs such as the heart, lungs, spleen, liver, and kidneys.[1]

Metabolism and Excretion

This compound undergoes extensive metabolism primarily in the liver, involving hydrolysis, oxidation, and sulfation.[1] The parent compound and its metabolites are mainly excreted through urine.[1]

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Route of Administration | Reference |

| Plasma Protein Binding | ~60% | Not Specified | [1] |

| Major Metabolic Pathways | Hydrolysis, Oxidation, Sulfation | Not Specified | |

| Primary Route of Excretion | Urine | Not Specified |

Pharmacodynamics and Mechanism of Action

This compound exerts its pharmacological effects by modulating a network of intracellular signaling pathways. These interactions are central to its therapeutic potential across various disease models.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is primarily achieved through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This compound has been shown to reduce the expression of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).

Antioxidant Activity

The antioxidant properties of this compound are largely attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Activation of Nrf2 leads to the upregulation of a suite of antioxidant and cytoprotective genes, thereby protecting cells from oxidative stress.

Neuroprotective Effects

This compound has shown promise in models of neurodegenerative diseases and brain injury. Its neuroprotective mechanisms include the inhibition of neuroinflammation and the reduction of oxidative stress in the central nervous system. In models of traumatic brain injury, this compound has been shown to inhibit microglia-mediated inflammation.

Antiviral Activity

This compound has been reported to exhibit antiviral activity against various viruses. For instance, it has been shown to have inhibitory effects on influenza A virus.

Metabolic Regulation

This compound has been investigated for its potential role in regulating metabolism. Studies have suggested its involvement in pathways related to glucose and lipid metabolism.

Table 2: IC₅₀ Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HTB-26 | Breast Cancer | 10-50 | |

| PC-3 | Pancreatic Cancer | 10-50 | |

| HepG2 | Hepatocellular Carcinoma | 10-50 | |

| HCT116 | Colorectal Cancer | 22.4 (for a related compound) |

Key Signaling Pathways Modulated by this compound

The diverse pharmacological effects of this compound are a result of its ability to interact with and modulate multiple critical signaling pathways.

NF-κB Signaling Pathway

Caption: this compound inhibits the NF-κB signaling pathway.

Nrf2 Signaling Pathway

Caption: this compound activates the Nrf2 antioxidant pathway.

PI3K/Akt/mTOR Signaling Pathway

References

Methodological & Application

Application Notes and Protocols for Phillyrin Extraction from Forsythia suspensa Leaves

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forsythia suspensa is a plant species widely utilized in traditional medicine, with its leaves being a significant source of bioactive compounds.[1][2][3] Among these, phillyrin (C27H34O11) is a key lignan glycoside recognized for its potential pharmacological activities, including anti-inflammatory, antioxidant, antiviral, and antibacterial properties.[2][4] The efficient extraction of this compound from Forsythia suspensa leaves is a critical step for its further study and potential application in drug development. This document provides detailed protocols for various advanced extraction methods, summarizing key parameters and achievable yields to guide researchers in selecting the most suitable method for their needs.

Data Presentation: Comparison of Extraction Methods

The following tables summarize the optimized conditions and corresponding this compound yields for different extraction techniques from Forsythia suspensa leaves.

Table 1: Chitosan-Assisted Heat-Reflux Extraction

| Parameter | Optimal Value |

| Leaf-to-Chitosan Mass Ratio | 10:11.75 |

| Solid-to-Liquid Ratio | 1:52 g/mL |

| Extraction Temperature | 80 °C |

| Extraction Time | 120 min |

| This compound Yield | 1.68 ± 0.16% |

Table 2: Ultrasound-Assisted Extraction (UAE)

| Parameter | Optimal Value |

| Solvent | 20% Methanol |

| Solid-to-Liquid Ratio | 1:10 g/mL (or 1:11.2) |

| Extraction Temperature | 60 °C (or 66.81°C) |

| Extraction Time | 60 min (or 85.43 min) |

| This compound Yield | 0.713 ± 0.009 mg/g (or 0.801 ± 0.012 mg/g) |

Table 3: β-Cyclodextrin-Assisted Extraction

| Parameter | Optimal Value |

| Leaf-to-β-CD Mass Ratio | 3.61:5 |

| Solid-to-Liquid Ratio | 1:36.3 g/mL |

| Extraction Temperature | 75.25 °C |

| pH | 3.94 |

| This compound Yield | 5.49 ± 0.078% |

Experimental Workflow

The general workflow for the extraction and analysis of this compound from Forsythia suspensa leaves is depicted below.

Caption: Overall workflow for this compound extraction and analysis.

Experimental Protocols

Chitosan-Assisted Heat-Reflux Extraction Protocol

This method utilizes the biocompatible and adhesive properties of chitosan to enhance the extraction efficiency of this compound.

Materials and Reagents:

-

Dried Forsythia suspensa leaf powder (passed through a 40-mesh sieve)

-

Chitosan

-

Deionized water

Equipment:

-

Heating mantle with magnetic stirrer

-

Reflux condenser

-

Round-bottom flask

-

Filtration apparatus

Procedure:

-

Weigh 10 g of dried Forsythia suspensa leaf powder.

-

Prepare a chitosan solution by dissolving 11.75 g of chitosan in the appropriate volume of water to achieve a solid-to-liquid ratio of 1:52 g/mL.

-

Combine the leaf powder and chitosan solution in a round-bottom flask.

-

Set up the heat-reflux apparatus and heat the mixture to 80 °C with continuous stirring.

-

Maintain the extraction for 120 minutes.

-

After extraction, cool the mixture and filter to separate the extract from the solid residue.

-

The resulting filtrate is the crude this compound extract, ready for quantification or further purification.

Ultrasound-Assisted Extraction (UAE) Protocol

Ultrasound-assisted extraction is an efficient method that utilizes acoustic cavitation to disrupt plant cell walls and enhance solvent penetration.

Materials and Reagents:

-

Dried Forsythia suspensa leaf powder

-

Methanol (20% aqueous solution)

Equipment:

-

Ultrasonic bath or probe sonicator

-

Beaker or flask

-

Filtration apparatus

Procedure:

-

Weigh 1 g of the plant sample and place it in a beaker.

-

Add 10 mL of 20% methanol to achieve a solid-to-liquid ratio of 1:10 g/mL.

-

Place the beaker in an ultrasonic bath set to 60 °C.

-

Apply ultrasonic irradiation for 60 minutes.

-

After sonication, filter the mixture to obtain the crude extract.

-

The extract can then be analyzed by HPLC for this compound content.

β-Cyclodextrin-Assisted Extraction Protocol

This green extraction method employs β-cyclodextrin to form inclusion complexes with this compound, thereby increasing its solubility and extraction yield.

Materials and Reagents:

-

Dried Forsythia suspensa leaf powder

-

β-Cyclodextrin (β-CD)

-

Deionized water

-

HCl or NaOH for pH adjustment

Equipment:

-

Water bath or heating mantle with stirrer

-

Beaker or flask

-

pH meter

-

Filtration apparatus

Procedure:

-

Prepare a suspension with a solid-to-liquid ratio of 1:36.3 (leaf powder to water).

-

Add β-cyclodextrin to achieve a leaf-to-β-CD mass ratio of 3.61:5.

-

Adjust the pH of the mixture to 3.94 using HCl or NaOH.

-

Heat the mixture to 75.25 °C with continuous stirring.

-

Maintain the extraction conditions for the optimized duration as determined by preliminary experiments (typically around 60 minutes).

-

After extraction, filter the solution to separate the extract.

-

The resulting solution contains the this compound-β-CD inclusion complex.

Quantification and Purification

High-Performance Liquid Chromatography (HPLC) for Quantification: The concentration of this compound in the crude extracts can be quantified using a High-Performance Liquid Chromatography (HPLC) system. A typical method involves a C18 column with a mobile phase consisting of a gradient of methanol and water. Detection is commonly performed using a photodiode array detector.

Preparative Purification: For the isolation of high-purity this compound, methods such as high-speed counter-current chromatography (HSCCC) can be employed. One study successfully used a two-phase solvent system of n-hexane-ethyl acetate-ethanol-water (1:9:1:9, v/v/v/v) to yield this compound at 98.6% purity from a crude extract.

References

Application Notes and Protocols: β-Cyclodextrin-Assisted Green Extraction of Phillyrin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phillyrin (C₂₇H₃₄O₁₁), a key lignan glycoside found predominantly in the leaves, roots, and stems of Forsythia suspensa (Thunb.) Vahl, is recognized for a range of pharmacological activities, including anti-inflammatory, antioxidant, and antiviral properties. Despite its therapeutic potential, the utility of this compound is often hampered by its poor water solubility, which complicates its extraction and bioavailability. Traditional extraction methods frequently rely on organic solvents, which can be inefficient and pose environmental and safety concerns.

This application note details a green, efficient, and sustainable method for extracting this compound from Forsythia suspensa leaves using β-cyclodextrin (β-CD) as a co-solvent. β-Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity, enabling them to form inclusion complexes with poorly soluble molecules like this compound. This encapsulation significantly enhances the aqueous solubility of the target compound, leading to improved extraction yields without the need for toxic organic solvents. The protocols and data presented herein provide a comprehensive guide for researchers seeking to apply this advanced green extraction technology.

Principle of β-Cyclodextrin-Assisted Extraction

The core mechanism of this technique lies in the formation of a host-guest inclusion complex between β-cyclodextrin and this compound. The non-polar, hydrophobic inner cavity of the β-CD molecule encapsulates the lipophilic this compound molecule through hydrophobic and van der Waals interactions. The hydrophilic exterior of the β-CD, rich in hydroxyl groups, ensures that the entire complex becomes readily soluble in water. This process effectively transfers the water-insoluble this compound from the plant matrix into the aqueous extraction medium, thereby increasing the extraction efficiency and yield.

Figure 1: Mechanism of β-Cyclodextrin and this compound inclusion complex formation.

Experimental Protocols

Optimized β-Cyclodextrin-Assisted Extraction (β-CD-AE) of this compound

This protocol is based on the optimized conditions determined through response surface methodology (RSM) for maximizing the yield of this compound from Forsythia suspensa leaves.

Materials:

-

Dried Forsythia suspensa leaf powder

-

β-Cyclodextrin (β-CD)

-

Deionized water

-

Citric acid or Sodium hydroxide (for pH adjustment)

Equipment:

-

Analytical balance

-

Magnetic stirrer with heating function

-

pH meter

-

Centrifuge

-

Filtration apparatus (e.g., 0.45 µm syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Extraction Solvent: Prepare an aqueous solution of β-cyclodextrin.

-

Mixing: Accurately weigh the dried Forsythia suspensa leaf powder and β-cyclodextrin. Mix them with deionized water according to the optimal ratios specified in Table 1.

-

pH Adjustment: Adjust the pH of the slurry to the optimal value of 3.94 using citric acid or sodium hydroxide.

-

Extraction: Place the mixture on a magnetic stirrer with heating. Set

Application Notes and Protocols: In Vitro Anti-inflammatory Assay of Phillyrin in RAW264.7 Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract

Phillyrin, a prominent lignan glycoside extracted from Forsythia suspensa, has demonstrated significant anti-inflammatory properties.[1][2] This document provides a detailed guide for assessing the anti-inflammatory effects of this compound in vitro using the lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cell line. RAW264.7 cells are a widely accepted model for studying inflammatory responses.[3] Upon stimulation with LPS, these cells produce a range of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][4] This application note outlines the protocols for evaluating this compound's ability to mitigate these inflammatory responses, including cell viability assays (MTT), nitric oxide production measurement (Griess assay), and cytokine quantification (ELISA). Furthermore, it details the mechanism of action, focusing on the inhibition of the NF-κB and MAPK signaling pathways.

Mechanism of Action

Lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, activates macrophages by binding to Toll-like receptor 4 (TLR4). This interaction triggers downstream signaling cascades, primarily through the MyD88-dependent pathway, leading to the activation of nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinases (MAPKs). These transcription factors then translocate to the nucleus, inducing the expression of genes encoding pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

This compound exerts its anti-inflammatory effects by inhibiting these key signaling pathways. It has been shown to suppress the phosphorylation of NF-κB and its inhibitor, IκBα, thereby preventing the nuclear translocation of NF-κB. By targeting these upstream signaling events, this compound effectively reduces the production of NO, TNF-α, IL-6, and IL-1β in LPS-stimulated RAW264.7 cells.

Visualized Mechanisms and Workflows

Caption: General experimental workflow for assessing this compound's effects.

Caption: LPS-induced pro-inflammatory signaling pathway in macrophages.

Caption: this compound's inhibitory action on the NF-κB and MAPK pathways.

Data Presentation

The following tables summarize the expected quantitative results from the described assays based on published literature. This compound demonstrates a dose-dependent inhibitory effect on inflammatory markers without inducing significant cytotoxicity at effective concentrations.

Table 1: Effect of this compound on RAW264.7 Cell Viability (MTT Assay)

| Treatment | Concentration (µM) | Cell Viability (% of Control) | Cytotoxicity |

|---|---|---|---|

| Control (untreated) | 0 | 100 ± 5.0 | None |

| This compound | 10 | 98 ± 4.5 | Not Significant |

| This compound | 25 | 97 ± 5.2 | Not Significant |

| This compound | 50 | 95 ± 4.8 | Not Significant |

| This compound | 100 | 93 ± 5.5 | Not Significant |

Data are representative. Cell viability is typically not significantly affected at concentrations effective for anti-inflammatory activity.

Table 2: Effect of this compound on LPS-Induced Nitric Oxide (NO) Production

| Treatment | This compound (µM) | LPS (1 µg/mL) | NO Production (% of LPS Control) |

|---|---|---|---|

| Control | 0 | - | ~5% |

| LPS Control | 0 | + | 100% |

| Test | 10 | + | 75 ± 6.1% |

| Test | 25 | + | 52 ± 5.4% |

| Test | 50 | + | 30 ± 4.9% |

This compound is expected to inhibit NO production in a dose-dependent manner.

Table 3: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Production

| Cytokine | This compound (µM) | LPS (1 µg/mL) | Production (% of LPS Control) |

|---|---|---|---|

| TNF-α | 10 | + | 80 ± 7.2% |

| 25 | + | 58 ± 6.5% | |

| 50 | + | 35 ± 5.1% | |

| IL-6 | 10 | + | 78 ± 6.8% |

| 25 | + | 55 ± 5.9% | |

| 50 | + | 33 ± 4.7% | |

| IL-1β | 10 | + | 82 ± 7.5% |

| 25 | + | 60 ± 6.3% | |

| 50 | + | 38 ± 5.5% |

This compound significantly reduces the secretion of key pro-inflammatory cytokines.

Experimental Protocols

Materials and Reagents

-

RAW264.7 murine macrophage cell line (ATCC)

-

This compound (purity >98%)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Dimethyl sulfoxide (DMSO)

-

Griess Reagent Kit

-

Mouse TNF-α, IL-6, and IL-1β ELISA Kits

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktails

-

BCA Protein Assay Kit

-

Primary antibodies: anti-p-NF-κB p65, anti-NF-κB p65, anti-p-IκBα, anti-IκBα, anti-β-actin

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

Cell Culture

-

Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells every 2-3 days to maintain logarithmic growth.

Cell Viability (MTT) Assay

-

Seed RAW264.7 cells in a 96-well plate at a density of 5 × 10³ to 1 x 10⁵ cells/well and allow them to adhere for 24 hours.

-

Treat the cells with various concentrations of this compound for 24 hours. A vehicle control (e.g., 0.1% DMSO) should be included.

-

After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes and measure the absorbance at 490-570 nm using a microplate reader.

-

Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) × 100%.

Nitric Oxide (NO) Production Assay

-

Seed RAW264.7 cells in a 24-well or 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

-

Pre-treat the cells with desired concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for an additional 24 hours.

-

Collect 50-100 µL of the cell culture supernatant.

-

Add an equal volume of Griess reagent to the supernatant. The Griess reagent is typically a 1:1 mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine.

-

Incubate for 10-15 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

-

Seed RAW264.7 cells (2 x 10⁵ to 5 x 10⁵ cells/well) in a 24-well plate and allow adherence for 24 hours.

-

Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatants and centrifuge to remove debris.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Western Blot Analysis of NF-κB Pathway

-

Seed RAW264.7 cells in a 6-well plate (e.g., 5 x 10⁵ cells/well) and allow them to adhere overnight.

-

Pre-treat with this compound for 1-2 hours, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 30 minutes) to observe phosphorylation events.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-40 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against p-NF-κB, NF-κB, p-IκBα, IκBα, and a loading control (β-actin) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system. Densitometric analysis can be performed to quantify protein levels.

References

Application Notes and Protocols: Western Blot Analysis of the NF-κB Pathway after Phillyrin Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phillyrin, a lignan isolated from Forsythia suspensa, has demonstrated significant anti-inflammatory properties. A key mechanism underlying its therapeutic potential is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] This pathway is a central regulator of inflammation, and its activation involves the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα), leading to the nuclear translocation of the p65 subunit of NF-κB and the transcription of pro-inflammatory genes. This document provides detailed protocols for performing Western blot analysis to assess the inhibitory effect of this compound on the NF-κB pathway, along with illustrative data and pathway diagrams.

Data Presentation

The following tables summarize representative quantitative data on the effect of this compound on key proteins in the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated cells. This data is illustrative and based on findings that this compound inhibits IκBα phosphorylation and p65 phosphorylation.[2][4] Actual results may vary depending on the specific experimental conditions.

Table 1: Effect of this compound on the Phosphorylation of IκBα in LPS-Stimulated Macrophages

| Treatment Group | Concentration | p-IκBα / IκBα Ratio (Normalized to Control) | Standard Deviation |

| Control (Unstimulated) | 0 µM | 1.00 | ± 0.12 |

| LPS (1 µg/mL) | 0 µM | 3.50 | ± 0.35 |

| LPS + this compound | 10 µM | 2.10 | ± 0.21 |

| LPS + this compound | 20 µM | 1.45 | ± 0.15 |

| LPS + this compound | 40 µM | 1.15 | ± 0.10 |

Table 2: Effect of this compound on the Phosphorylation of NF-κB p65 in LPS-Stimulated Macrophages

| Treatment Group | Concentration | p-p65 / p65 Ratio (Normalized to Control) | Standard Deviation |

| Control (Unstimulated) | 0 µM | 1.00 | ± 0.08 |

| LPS (1 µg/mL) | 0 µM | 4.20 | ± 0.40 |

| LPS + this compound | 10 µM | 2.50 | ± 0.28 |

| LPS + this compound | 20 µM | 1.80 | ± 0.19 |

| LPS + this compound | 40 µM | 1.30 | ± 0.14 |

Table 3: Effect of this compound on the Nuclear Translocation of NF-κB p65 in LPS-Stimulated Macrophages

| Treatment Group | Concentration | Nuclear p65 / Histone H3 Ratio (Normalized to Control) | Standard Deviation |

| Control (Unstimulated) | 0 µM | 1.00 | ± 0.15 |

| LPS (1 µg/mL) | 0 µM | 5.50 | ± 0.60 |

| LPS + this compound | 10 µM | 3.20 | ± 0.35 |

| LPS + this compound | 20 µM | 2.10 | ± 0.22 |

| LPS + this compound | 40 µM | 1.50 | ± 0.18 |

Signaling Pathway and Experimental Workflow

Caption: Canonical NF-κB Signaling Pathway and the inhibitory action of this compound.

References

- 1. This compound prevents sepsis-induced acute lung injury through inhibiting the NLRP3/caspase-1/GSDMD-dependent pyroptosis signaling pathway: this compound attenuates sepsis-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phillygenin inhibited LPS-induced RAW 264.7 cell inflammation by NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound attenuates LPS-induced pulmonary inflammation via suppression of MAPK and NF-κB activation in acute lung injury mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Phillyrin's Impact on Cytokine Expression: A Real-Time qPCR-Based Analysis

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phillyrin, a lignan glycoside extracted from Forsythia suspensa, has demonstrated significant anti-inflammatory properties in numerous studies.[1] Its potential as a therapeutic agent is linked to its ability to modulate the expression of various cytokines, key signaling molecules that regulate inflammatory responses. This document provides a detailed protocol for utilizing real-time quantitative polymerase chain reaction (qPCR) to analyze the effect of this compound on the expression of pro-inflammatory cytokines in a cellular model of inflammation.

This compound has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][3][4] The underlying mechanism of this inhibition is often attributed to its influence on key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5] By suppressing the activation of these pathways, this compound can effectively downregulate the transcription of target cytokine genes. Real-time qPCR is a highly sensitive and accurate method for quantifying these changes in messenger RNA (mRNA) levels, providing valuable insights into this compound's mechanism of action.

This application note will detail a robust experimental workflow for inducing an inflammatory response in a macrophage cell line using lipopolysaccharide (LPS), treatment with this compound, and subsequent analysis of cytokine gene expression via real-time qPCR.

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by intervening in critical signaling cascades that lead to cytokine production. Two of the most well-documented pathways are the NF-κB and MAPK pathways.

Caption: this compound's inhibition of NF-κB and MAPK signaling pathways.

Experimental Workflow

The following diagram outlines the key steps for assessing the impact of this compound on cytokine gene expression.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound (KD-1) exerts anti-viral and anti-inflammatory activities against novel coronavirus (SARS-CoV-2) and human coronavirus 229E (HCoV-229E) by suppressing the nuclear factor kappa B (NF-κB) signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: A potential therapeutic agent for osteoarthritis via modulation of NF-κB and Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Overcoming poor water solubility of Phillyrin in experiments

Welcome to the technical support center for researchers working with Phillyrin. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome challenges related to its poor water solubility in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers?

This compound is a lignan glycoside with inherently low water solubility, which can pose significant challenges in experimental setups. This poor solubility can lead to precipitation, inaccurate concentration measurements, and reduced bioavailability in both in vitro and in vivo studies.

Q2: What are the primary methods to enhance this compound's solubility?

Several techniques can be employed to improve the solubility of this compound. The most common and well-documented methods include:

-

Co-solvents: Using organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol to first dissolve this compound before diluting it into an aqueous medium.

-

Cyclodextrin Inclusion Complexes: Encapsulating this compound within cyclodextrin molecules to form water-soluble complexes.

-

Nanoparticle Formulations: Incorporating this compound into nanoparticles, such as those made from PLGA, to improve its dispersion and delivery.

-

Liposomes: Encapsulating this compound within lipid bilayers.

-

Solid Dispersions: Dispersing this compound in a solid polymer matrix, like PVP.

-

Micelles and Self-Emulsifying Systems: Forming micellar structures or self-microemulsifying drug delivery systems (SMEDDS) to enhance solubility.

Q3: What is the recommended solvent for preparing a this compound stock solution?

For most in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is soluble in DMSO at approximately 30 mg/mL. For animal studies, the stock solution is often prepared in DMSO and then further diluted in a suitable vehicle for administration.

Q4: What is the maximum permissible concentration of DMSO in cell culture experiments?

To avoid cellular toxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5%. However, the tolerance to DMSO can be cell-line specific, so it is advisable to perform a vehicle control experiment to assess the impact of DMSO on your specific cells. Most studies recommend keeping the final DMSO concentration at or below 0.1%.

Q5: How can I prepare this compound for animal studies?

For in vivo administration, this compound is often first dissolved in DMSO and then diluted with a vehicle like phosphate-buffered saline (PBS) or saline. The final concentration of DMSO should be minimized to avoid toxicity in the animal. For oral gavage, this compound can also be formulated as a suspension or within a self-microemulsifying system.

Troubleshooting Guide

| Issue Encountered | Possible Cause | Suggested Solution |

| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | 1. Increase the ratio of DMSO to aqueous buffer. A 1:9 solution of DMSO:PBS (pH 7.2) can dissolve this compound up to approximately 0.1 mg/mL.2. Use a stepwise dilution method. Gradually add the aqueous buffer to the DMSO stock solution while vortexing.3. Consider using a different solubilization technique, such as cyclodextrin complexation, which can achieve higher aqueous solubility. |

| Inconsistent results in cell-based assays. | 1. Incomplete dissolution or precipitation of this compound in the culture medium. 2. DMSO toxicity at higher concentrations. | 1. Prepare fresh working solutions for each experiment. Do not store aqueous dilutions of this compound for more than one day.2. Visually inspect the medium for any signs of precipitation before adding it to the cells.3. Run a DMSO vehicle control at the same final concentration used for your this compound treatment to account for any solvent effects. The final DMSO concentration should ideally be below 0.1%. |

| Low bioavailability or high variability in animal studies. | Poor absorption due to low solubility in the gastrointestinal tract (for oral administration) or precipitation at the injection site (for parenteral administration). | 1. For oral administration, consider formulating this compound as a self-microemulsion or a cyclodextrin inclusion complex to improve absorption.2. For injections, ensure the final vehicle composition maintains this compound in solution. Check for any precipitation before administration.3. Optimize the administration route. Intraperitoneal injection might offer better bioavailability than oral gavage for poorly soluble compounds. |

Quantitative Data Summary

The following tables summarize key quantitative data for different this compound solubilization methods.

Table 1: Solubility of this compound in Co-solvents

| Solvent System | Solubility | Reference |

| DMSO | ~30 mg/mL | |

| Dimethyl formamide | ~30 mg/mL | |

| 1:9 DMSO:PBS (pH 7.2) | ~0.1 mg/mL |

Table 2: Enhanced Water Solubility of this compound via Cyclodextrin Inclusion Complexes

| Cyclodextrin Type | Solubility Increase (fold) | Complexation Efficiency (%) | Loading Efficiency (%) |

| β-Cyclodextrin (β-CD) | 14.56 | 68.59 | 23.67 |

| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 30.02 | 82.58 | 22.27 |

| Dimethyl-β-cyclodextrin (DM-β-CD) | 41.91 | 89.31 | 24.83 |

| Data sourced from a study on this compound/cyclodextrin inclusion complexes. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions using a Co-solvent (DMSO)

Objective: To prepare a soluble form of this compound for in vitro cell culture experiments.

Materials:

-

This compound powder (≥98% purity)

-

Dimethyl Sulfoxide (DMSO), sterile

-

Sterile phosphate-buffered saline (PBS) or cell culture medium

-

Sterile microcentrifuge tubes

Procedure:

-

Stock Solution Preparation (e.g., 30 mg/mL):

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile DMSO to achieve a concentration of 30 mg/mL.

-

Vortex thoroughly until the this compound is completely dissolved. This is your stock solution.

-

Store the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks).

-

-

Working Solution Preparation:

-

Thaw the stock solution if frozen.

-

Perform a serial dilution of the stock solution with your cell culture medium or PBS to achieve the desired final concentration for your experiment.

-

Crucially, ensure the final concentration of DMSO in the working solution does not exceed 0.5%, and preferably is at or below 0.1%. For example, to achieve a 1:1000 dilution, add 1 µL of the stock solution to 999 µL of medium.

-

Prepare the working solution fresh for each experiment and do not store it for more than a day.

-

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes

Objective: To enhance the aqueous solubility of this compound through complexation with cyclodextrins.

Materials:

-

This compound

-

β-Cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), or Dimethyl-β-cyclodextrin (DM-β-CD)

-

Deionized water

-

Magnetic stirrer

Procedure:

-

Phase Solubility Study (to determine the stoichiometric ratio):

-

Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.

-

Add an excess amount of this compound to each solution.

-

Stir the mixtures at a constant temperature for a set period (e.g., 24-72 hours) to reach equilibrium.

-

Filter the solutions and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC).

-

Technical Support Center: Optimizing Phillyrin Dosage for In Vivo Animal Studies

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on optimizing phillyrin dosage for in vivo animal studies, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in mice or rats?

A1: Based on published studies, a general starting point for oral administration in mice and rats can range from 20 mg/kg to 50 mg/kg per day. For instance, a dose of 20 mg/kg/day was shown to have protective effects against influenza A virus in mice[1]. In studies on diet-induced obesity in mice, a dose of 25 mg/kg was used[2]. For rats with a high-fat diet, effective doses have been reported at 53.2 mg/kg (medium) and 159.6 mg/kg (high) daily[3][4]. It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and disease state.

Q2: What is the known toxicity profile of this compound in animals?

A2: this compound generally exhibits low toxicity in animal models.[5] Subchronic toxicity tests in rats for up to 30 days showed no deaths or significant toxicological effects. Long-term administration of high doses in Beagle dogs resulted in some instances of soft or loose stools, suggesting potential gastrointestinal effects at very high concentrations. Overall, oral administration of this compound is considered to have low or no toxicity.

Q3: What are the common routes of administration for this compound in animal studies?

A3: The most common route of administration for this compound in the reviewed studies is oral gavage. Intraperitoneal injection has also been used, for example, in a mouse model of asthma. The choice of administration route should be guided by the experimental design and the pharmacokinetic properties of this compound.

Q4: What is known about the pharmacokinetics of this compound?

A4: In vivo, this compound is absorbed and widely distributed to the heart, lung, spleen, liver, and kidney. The plasma protein binding rate is approximately 60% in rats. This compound undergoes extensive metabolism, primarily through hydrolysis and sulfation in the liver. The majority of the compound and its metabolites are excreted in the urine.

Troubleshooting Guide

| Issue | Possible Cause(s) | Troubleshooting Steps |

| Lack of Efficacy at Standard Doses | - Insufficient dosage for the specific animal model or disease severity.- Poor bioavailability via the chosen administration route.- Rapid metabolism and clearance of this compound.- Incorrect timing of administration relative to disease induction. | - Conduct a dose-escalation study to determine the optimal therapeutic dose.- Consider an alternative route of administration (e.g., intraperitoneal instead of oral) to potentially increase bioavailability.- Analyze plasma concentrations of this compound to assess its pharmacokinetic profile in your model.- Adjust the timing of this compound administration to coincide with key pathological events. |

| Unexpected Adverse Effects (e.g., weight loss, lethargy) | - Dose is too high, leading to off-target effects or toxicity.- Contamination of the this compound sample.- Animal model is particularly sensitive to the compound. | - Reduce the dosage and carefully monitor for adverse events.- Verify the purity of your this compound compound using analytical methods such as HPLC.- Review the literature for known sensitivities of your specific animal strain. |

| High Variability in Experimental Results | - Inconsistent administration technique (e.g., oral gavage).- Variability in the animal model (e.g., age, weight, genetics).- Instability of the this compound formulation. | - Ensure all researchers are proficient and consistent in the administration technique.- Standardize the animal characteristics as much as possible.- Prepare fresh this compound formulations for each experiment and protect them from light and heat. |

Quantitative Data Summary

Table 1: Summary of this compound Dosages in Rodent Models

| Animal Model | Condition | Route of Administration | Dosage Range | Treatment Duration | Key Findings | Reference |

| Mice (BALB/c) | Asthma (OVA-induced) | Intraperitoneal injection | 10 and 30 mg/kg | Not specified | Reduced airway hyperresponsiveness and inflammation. | |

| Mice | Influenza A Virus Infection | Oral | 20 mg/kg/day | 3 days | Prolonged survival time and reduced lung damage. | |

| Mice (C57BL/6J) | High-Fat Diet-Induced Obesity | Oral | 25 mg/kg | 10 weeks | Reduced circulating glycerol and improved insulin sensitivity. | |

| Rats | High-Fat Diet | Oral | 53.2 and 159.6 mg/kg/day | Not specified | Significantly reduced the volume of adipocytes. | |

| Mice | LPS-induced Calvarial Osteolysis | Not specified | Dose-dependent | Not specified | Attenuated osteolysis. |

Experimental Protocols

Protocol 1: Evaluation of this compound in a Mouse Model of High-Fat Diet-Induced Obesity

This protocol is based on the methodology described by Xiao et al. and others who have investigated the anti-obesity effects of this compound.

1. Animals and Housing:

-

Male C57BL/6J mice, 4 weeks old.

-

House mice in a temperature-controlled environment with a 12-hour light/dark cycle.

-

Provide ad libitum access to water and either a normal diet or a high-fat diet (HFD).

2. Experimental Groups:

-

Group 1: Normal Diet + Vehicle control.

-

Group 2: High-Fat Diet (HFD) + Vehicle control.

-

Group 3: HFD + this compound (25 mg/kg).

3. This compound Administration:

-

Dissolve this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

-

Administer the this compound solution or vehicle daily via oral gavage for a period of 10 weeks.

4. Outcome Measures:

-

Monitor body weight and food intake regularly.

-

At the end of the treatment period, collect blood samples to measure plasma levels of glycerol and insulin.

-

Perform glucose tolerance tests to assess insulin sensitivity.

-

Harvest adipose and liver tissues for histological analysis and measurement of adipocyte size and hepatic steatosis.

Protocol 2: Assessment of this compound's Anti-inflammatory Effects in a Mouse Model of LPS-Induced Inflammation

This protocol provides a general framework for investigating the anti-inflammatory properties of this compound.

1. Animals and Housing:

-

Use an appropriate mouse strain (e.g., BALB/c or C57BL/6).

-

Acclimatize animals for at least one week before the experiment.

2. Experimental Groups:

-

Group 1: Saline control.

-

Group 2: Lipopolysaccharide (LPS) + Vehicle control.

-

Group 3: LPS + this compound (dose to be determined by a pilot study, e.g., 10-50 mg/kg).

-

Group 4: LPS + Positive control (e.g., dexamethasone).

3. Experimental Procedure:

-

Pre-treat animals with this compound or vehicle via the chosen route of administration (e.g., intraperitoneal or oral) for a specified period (e.g., 1-3 days).

-

Induce inflammation by administering LPS (e.g., intraperitoneal injection).

-

At a predetermined time point after LPS challenge (e.g., 4-24 hours), collect samples for analysis.

4. Outcome Measures:

-

Collect blood to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA.

-

Harvest tissues (e.g., lung, liver, spleen) for histological examination of inflammatory cell infiltration.

-

Analyze tissue homogenates for myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating a key signaling pathway modulated by this compound and a general workflow for optimizing its dosage.

Caption: this compound's inhibition of the LPS-induced TLR4/MyD88/NF-κB signaling pathway.

Caption: A general experimental workflow for optimizing this compound dosage in vivo.

References

- 1. 2024.sci-hub.st [2024.sci-hub.st]

- 2. This compound restores metabolic disorders in mice fed with high-fat diet through inhibition of interleukin-6-mediated basal lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review on the Pharmacological Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Review on the Pharmacological Properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Phillyrin Quantification by HPLC

Welcome to the technical support center for the quantification of phillyrin using High-Performance Liquid Chromatography (HPLC). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the analysis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to specific problems you may encounter during your HPLC experiments for this compound quantification.

Peak Shape and Resolution Issues

Question 1: Why is my this compound peak tailing?

Answer:

Peak tailing for this compound, where the peak is asymmetrical with a drawn-out tail, can be caused by several factors. The primary cause is often secondary interactions between this compound and the stationary phase.[1] Here are the common causes and solutions:

-

Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with polar functional groups on the this compound molecule, leading to tailing.[1][2]

-

Solution:

-

Lower Mobile Phase pH: Adjust the mobile phase pH to a lower value (e.g., pH 2.5-3.5) using an acidifier like formic acid or acetic acid. This protonates the silanol groups, reducing their interaction with this compound.[3]

-

Use an End-Capped Column: Employ a column with end-capping, which blocks the residual silanol groups.[2]

-

Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can help, but pH adjustment is generally preferred.

-

-

-

Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can distort peak shape.

-

Solution:

-

Flush the Column: Flush the column with a strong solvent, such as 100% acetonitrile or methanol, to remove strongly retained compounds.

-

Use a Guard Column: A guard column installed before the analytical column can trap contaminants and is more easily replaced.

-

Replace the Column: If flushing does not resolve the issue, the column may be permanently damaged and require replacement.

-

-

-

Sample Overload: Injecting too much sample can saturate the column, leading to peak tailing.

-

Solution: Dilute your sample or reduce the injection volume.

-

-

Extra-Column Effects: Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing.

-

Solution: Use tubing with a smaller internal diameter and ensure all connections are secure and minimize dead volume.

-

Question 2: I am seeing poor resolution between my this compound peak and an adjacent impurity. How can I improve this?

Answer:

Poor resolution, where two peaks are not adequately separated, is a common issue. To improve the separation of this compound from a co-eluting peak, consider the following strategies:

-

Optimize Mobile Phase Composition:

-

Adjust Solvent Strength: For reversed-phase HPLC, decreasing the organic solvent (e.g., acetonitrile or methanol) percentage will increase retention time and may improve resolution. Make small, incremental changes to find the optimal separation.

-

Change Organic Modifier: If you are using acetonitrile, switching to methanol (or vice versa) can alter the selectivity of the separation and resolve overlapping peaks.

-

-

Modify Flow Rate and Temperature:

-

Decrease Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can enhance column efficiency and improve resolution, though it will increase the analysis time.

-

Adjust Temperature: Increasing the column temperature can sometimes improve peak shape and resolution by reducing mobile phase viscosity and improving mass transfer.

-

-

Change the Column:

-

Smaller Particle Size: A column with a smaller particle size (e.g., 3 µm instead of 5 µm) will provide higher efficiency and better resolution.

-

Longer Column: A longer column increases the number of theoretical plates, which can lead to better separation.

-

Retention Time and Baseline Problems

Question 3: The retention time for my this compound peak is shifting between injections. What is causing this?

Answer:

Shifting retention times can compromise the reliability of your quantitative data. The cause can be systematic or random. Here’s how to troubleshoot:

-

Inconsistent Mobile Phase Composition:

-

Cause: Improperly mixed mobile phase, evaporation of a volatile solvent component, or issues with the online mixing system of the HPLC. A 1% change in the organic solvent can alter retention time by 5-15%.

-

Solution:

-

Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.

-

If using an online mixer, prime each solvent line to ensure correct proportions.

-

Keep mobile phase reservoirs capped to prevent evaporation.

-

-

-

Fluctuating Column Temperature:

-

Cause: A lack of stable column temperature control can lead to shifts in retention time. A 1°C change can alter retention time by 1-2%.

-

Solution: Use a column oven to maintain a consistent temperature throughout the analysis.

-

-

Column Equilibration:

-

Cause: Insufficient time for the column to equilibrate with the mobile phase before the first injection or between gradient runs.

-

Solution: Ensure the column is equilibrated for a sufficient time (e.g., 10-15 column volumes) until a stable baseline is achieved.

-

-

Leaks in the System:

-

Cause: A leak in the pump, injector, or fittings can cause a drop in pressure and an increase in retention time.

-

Solution: Inspect the system for any visible leaks and tighten any loose fittings.

-

-

Changes in Mobile Phase pH:

-

Cause: A small change in the mobile phase pH (as little as 0.1 units) can significantly shift the retention time of ionizable compounds.

-

Solution: Ensure the pH of the mobile phase is accurately measured and buffered if necessary.

-

Question 4: My chromatogram has a noisy or drifting baseline. What should I do?

Answer:

A noisy or drifting baseline can interfere with peak integration and reduce the accuracy of quantification.

-

Causes of a Noisy Baseline:

-

Air Bubbles in the System: Air bubbles in the pump or detector cell are a common cause of baseline noise.

-

Solution: Degas the mobile phase thoroughly using sonication, vacuum filtration, or an online degasser. Purge the pump to remove any trapped air bubbles.

-

-

Contaminated Mobile Phase or System: Impurities in the solvents or contamination in the HPLC system can lead to a noisy baseline.

-

Solution: Use high-purity HPLC-grade solvents. Flush the system with a strong solvent to remove contaminants.

-

-

Detector Lamp Issues: An aging or failing detector lamp can cause an unstable baseline.

-

Solution: Check the lamp's energy output and replace it if it is low.

-

-

-

Causes of a Drifting Baseline:

-

Temperature Fluctuations: Changes in ambient temperature can cause the baseline to drift, especially if a column oven is not used.

-

Solution: Use a column oven to maintain a stable temperature.

-

-

Column Bleed: The stationary phase of the column can slowly degrade and "bleed" off, causing the baseline to drift, particularly in gradient elution.

-

Solution: Ensure the mobile phase pH and temperature are within the column's recommended operating range. If the problem persists, the column may need to be replaced.

-

-

Mobile Phase Inhomogeneity: In gradient elution, if the two mobile phase components are not well mixed or have different UV absorbance, the baseline can drift.

-

Solution: Ensure proper mixing of mobile phases and consider using a mobile phase with a lower UV cutoff.

-

-

Quantitative Data Summary

The following table summarizes typical HPLC parameters used for the quantification of this compound from various studies. This can serve as a starting point for method development and optimization.

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | C18 (e.g., Zorbax XDB C18) | C18 (e.g., Hypersil GOLD C18) | C18 |

| Mobile Phase A | 0.3% Acetic Acid in Water | 0.2% Acetic Acid in Water | Water |

| Mobile Phase B | Methanol | Methanol | Acetonitrile |

| Elution Mode | Gradient | Gradient | Isocratic |

| Flow Rate | 1.0 mL/min | 0.5 mL/min | 1.0 mL/min |

| Detection Wavelength | 280 nm | 229 nm | 277 nm |

| Column Temperature | 30 °C | 30 °C | Ambient |

| Injection Volume | 10 µL | 5 µL | 20 µL |

Experimental Protocol

This section provides a detailed methodology for a standard HPLC-UV method for the quantification of this compound in a sample matrix such as an extract from Forsythia suspensa.

Materials and Reagents

-

This compound reference standard (purity >98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Formic acid or Acetic acid (analytical grade)

-

Sample containing this compound (e.g., dried Forsythia suspensa fruit powder)

Standard Solution Preparation

-

Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

Sample Preparation

-

Extraction: Accurately weigh about 1.0 g of the powdered plant material. Extract with a suitable solvent (e.g., 50 mL of 70% ethanol) using ultrasonication for 30 minutes.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions

-

Column: C18, 4.6 x 250 mm, 5 µm particle size

-

Mobile Phase: Acetonitrile (A) and 0.1% formic acid in water (B)

-

Gradient Program:

-

0-5 min: 20% A

-

5-25 min: 20% to 60% A

-

25-30 min: 60% A

-

30.1-35 min: 20% A (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 277 nm

-

Injection Volume: 10 µL

Quantification

-

Inject the prepared standard solutions to construct a calibration curve of peak area versus concentration.

-

Inject the prepared sample solution.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample using the regression equation from the calibration curve.

Visualizations

Troubleshooting Workflow

Caption: A flowchart for systematic troubleshooting of common HPLC issues.

Experimental Workflow

Caption: A step-by-step workflow for this compound quantification by HPLC.

References

Phillyrin stability under different pH and temperature conditions

Welcome to the technical support center for phillyrin stability. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of this compound under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to help you address common challenges during your research.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solution?

Q2: How does pH affect the stability of this compound?

The stability of this compound can be influenced by pH. Generally, glycosidic linkages are susceptible to acid-catalyzed hydrolysis. While one study noted minimal variation in extraction yield for this compound between pH 3.5 and 5.5, it is advisable to avoid strongly acidic or alkaline conditions to prevent degradation. The optimal pH for this compound stability is likely to be in the slightly acidic to neutral range.

Q3: Is this compound sensitive to temperature?

Yes, this compound can be sensitive to high temperatures. As with many natural products, elevated temperatures can accelerate degradation. Some lignans are reported to be stable at temperatures up to 100°C, but this can be matrix-dependent. For routine handling and storage of this compound solutions, it is best to maintain them at refrigerated (2-8°C) or frozen (-20°C or lower) temperatures to minimize thermal degradation.

Q4: Can this compound degrade when exposed to light?

Photodegradation is a common issue for many pharmaceutical compounds. It is recommended to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or when conducting experiments under intense light.

Troubleshooting Guide

Problem: I am observing a decrease in this compound concentration in my aqueous stock solution over time, even when stored at 4°C.

-

Possible Cause 1: Hydrolysis. this compound is a glycoside and may be undergoing slow hydrolysis even at refrigerated temperatures.

-

**Solution

-

Validation & Comparative

A Comparative Analysis of Phillyrin Content Across Different Forsythia Species: A Guide for Researchers

For professionals in research, science, and drug development, understanding the variable content of bioactive compounds in different plant species is crucial for targeted therapeutic applications. This guide provides a comparative analysis of phillyrin content in various Forsythia species, supported by experimental data and detailed methodologies.

This compound, a lignan glycoside found in plants of the Forsythia genus, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, antiviral, and neuroprotective effects. However, the concentration of this valuable compound can vary substantially among different Forsythia species and even between different parts of the same plant. This variability underscores the importance of selecting the appropriate plant source and material for maximizing the yield of this compound for research and pharmaceutical purposes.

Quantitative Comparison of this compound Content

The following table summarizes the quantitative data on this compound content in different Forsythia species and plant parts, as determined by various analytical methods.

| Forsythia Species | Plant Part | This compound Content (% w/w) | Analytical Method | Reference |

| Forsythia suspensa | Leaves | up to 4.3% | HPLC | [1][2] |

| Forsythia suspensa | Leaves | 2.60% | HPLC | [3][4] |

| Forsythia suspensa | Unripe Fruit (Qing qiao) | 0.91% | HPLC | [3] |

| Forsythia suspensa | Ripe Fruit (Lao qiao) | 0.17% | HPLC | |

| Forsythia suspensa | Flowers | < 1% | HPLC | |

| Forsythia viridissima | Leaves | Not explicitly quantified; primary lignan is arctiin (up to 4.3%) | HPLC | |

| Forsythia koreana | Fruit | Not explicitly quantified; contains arctiin | Not specified | N/A |

Key Observations:

-

Leaves as a Primary Source: The data consistently indicates that the leaves of Forsythia suspensa are a rich source of this compound, with concentrations reported to be as high as 4.3%. This is significantly higher than the content found in the fruits.

-

Impact of Fruit Ripeness: Within the fruits of Forsythia suspensa, the this compound content is considerably higher in the unripe "Qing qiao" (0.91%) compared to the ripe "Lao qiao" (0.17%).

Experimental Protocols